

# Spectroscopic Data of 2-bromo-1H-indole-3-carbaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-bromo-1H-indole-3-carbaldehyde

Cat. No.: B174668

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromo-1H-indole-3-carbaldehyde**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below is a summary of the predicted proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR data for **2-bromo-1H-indole-3-carbaldehyde**. The predicted values are based on the analysis of structurally similar indole derivatives.

### <sup>1</sup>H NMR Data (Predicted)

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.0	s	-	H-1' (Aldehyde)
~9.0	br s	-	N-H
~8.2	d	~8.0	H-4
~7.5	d	~8.0	H-7
~7.3-7.4	m	-	H-5, H-6

## $^{13}\text{C}$ NMR Data (Predicted)

Solvent:  $\text{CDCl}_3$  Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~185.0	C-1' (Aldehyde)
~138.0	C-7a
~128.0	C-3a
~125.0	C-6
~124.0	C-5
~122.0	C-4
~115.0	C-2
~112.0	C-7
~110.0	C-3

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands for **2-bromo-1H-indole-3-carbaldehyde**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3100	Medium, Broad	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium	Aldehyde C-H Stretch
~1650	Strong	C=O Stretch (Aldehyde)
~1600, ~1450	Medium-Strong	C=C Stretch (Aromatic)
~1100	Medium	C-N Stretch
~750	Strong	C-Br Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of **2-bromo-1H-indole-3-carbaldehyde** under electron ionization (EI) are presented below. The molecule has a monoisotopic mass of 222.9633 Da.[\[1\]](#)

m/z	Relative Intensity	Assignment
223/225	High	[M] <sup>+</sup> (Molecular ion peak, bromine isotopes)
194/196	Medium	[M-CHO] <sup>+</sup>
144	Medium	[M-Br] <sup>+</sup>
116	Medium	[M-Br-CO] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

A solution of **2-bromo-1H-indole-3-carbaldehyde** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.7 mL) in an NMR tube. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## IR Spectroscopy

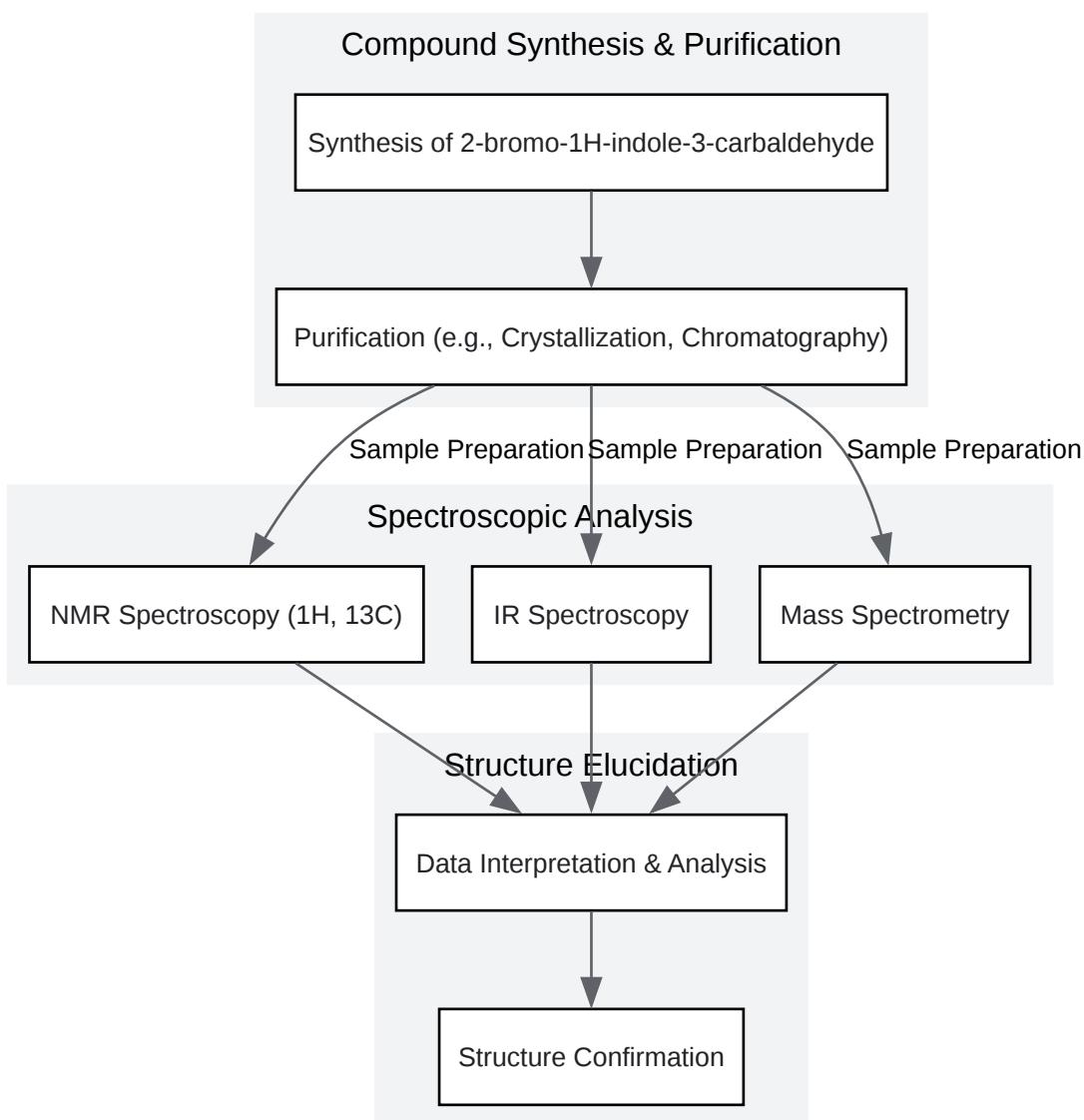
The IR spectrum of solid **2-bromo-1H-indole-3-carbaldehyde** can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

## Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **2-bromo-1H-indole-3-carbaldehyde**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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## References

- 1. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
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